1,1-Diisopropyl-3-(p-tolyl)urea
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Overview
Description
1,1-Diisopropyl-3-(p-tolyl)urea is an organic compound with the molecular formula C14H22N2O It is a derivative of urea, where the hydrogen atoms are replaced by isopropyl and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diisopropyl-3-(p-tolyl)urea can be synthesized through the reaction of p-tolyl isocyanate with diisopropylamine. The reaction typically occurs in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction is exothermic and proceeds at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Diisopropyl-3-(p-tolyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isopropyl or p-tolyl groups are replaced by other functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can yield amines and other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted ureas with various functional groups.
Oxidation Reactions: Products include oxidized urea derivatives.
Reduction Reactions: Products include amines and other reduced compounds.
Scientific Research Applications
1,1-Diisopropyl-3-(p-tolyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,1-Diisopropyl-3-(p-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The isopropyl and p-tolyl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diisopropyl-3-(o-tolyl)urea
- 1,1-Dipropyl-3-(p-tolyl)urea
- 1-Isopropyl-3-(p-tolyl)urea
- 1,1-Diisobutyl-3-(p-tolyl)urea
Uniqueness
1,1-Diisopropyl-3-(p-tolyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding characteristics, making it suitable for specific applications in research and industry .
Properties
CAS No. |
132931-79-4 |
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Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,1-di(propan-2-yl)urea |
InChI |
InChI=1S/C14H22N2O/c1-10(2)16(11(3)4)14(17)15-13-8-6-12(5)7-9-13/h6-11H,1-5H3,(H,15,17) |
InChI Key |
CSCADZYLQVLRDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
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